tert-Butyl (3S)-3-aminopiperidine-1-carboxylate hydrochloride
Description
tert-Butyl (3S)-3-aminopiperidine-1-carboxylate hydrochloride is a chiral piperidine derivative widely employed as a key intermediate in pharmaceutical synthesis. Its structure features a tert-butoxycarbonyl (Boc)-protected amine at the 3S position of the piperidine ring, with a hydrochloride counterion enhancing solubility and stability. This compound is notable for its role in synthesizing peripherally selective cannabinoid receptor 1 (CB1) antagonists, such as otenabant-based derivatives, where it contributes to high yields (95%) and efficient reactivity under heated conditions .
Properties
IUPAC Name |
tert-butyl (3S)-3-aminopiperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12;/h8H,4-7,11H2,1-3H3;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNAVVRRZJQGCZ-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl (3S)-3-aminopiperidine-1-carboxylate hydrochloride typically involves the following steps:
Starting with a protected piperidine derivative.
Introduction of the amino group via reductive amination.
Protection of the amino group using tert-butyl groups.
Final deprotection and formation of the hydrochloride salt.
Industrial Production Methods: : Industrial production often follows similar steps but employs scalable and optimized reaction conditions to enhance yield and efficiency. Continuous flow chemistry and automated synthesis reactors are commonly used.
Types of Reactions
Oxidation: : Typically less involved due to the protected nature of the amino group.
Reduction: : Possible reduction of the carboxylate moiety under specific conditions.
Substitution: : The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Mild oxidizing agents like pyridinium chlorochromate.
Reduction: : Hydrogenation catalysts such as palladium on carbon.
Substitution: : Alkyl halides and base catalysts like sodium hydride.
Major Products Formed: : Products vary based on reaction pathways, commonly yielding various substituted piperidine derivatives.
Chemistry
Intermediate in the synthesis of complex organic molecules.
Building block for heterocyclic compounds.
Biology
Used in the design and synthesis of enzyme inhibitors.
Medicine
Key component in the synthesis of potential drug candidates for neurological disorders.
Scaffold for developing novel therapeutic agents.
Industry
Used in the synthesis of agrochemicals and fine chemicals.
Mechanism of Action
Mechanism: : The compound exerts its effects primarily through interactions with biological macromolecules, influencing molecular pathways and cellular functions.
Molecular Targets and Pathways
Enzymes: Acts as a substrate or inhibitor for specific enzymes.
Cellular Pathways: Modulates signaling pathways involved in cell growth and differentiation.
Similar Compounds
tert-Butyl 4-aminopiperidine-1-carboxylate
tert-Butyl (2R)-2-aminopiperidine-1-carboxylate
Uniqueness: : tert-Butyl (3S)-3-aminopiperidine-1-carboxylate hydrochloride stands out due to its specific stereochemistry, which offers unique interactions and effects compared to its isomers and other piperidine derivatives. This makes it particularly valuable in the synthesis of stereochemically complex molecules.
Comparison with Similar Compounds
Enantiomeric Variants: (S)- vs. (R)-Configuration
The stereochemistry of the aminopiperidine core significantly influences biological activity and synthetic utility:
- tert-Butyl (3S)-3-aminopiperidine-1-carboxylate: Used in the synthesis of CB1 antagonists (e.g., compound 16a in ), where the S-configuration ensures target selectivity and optimal receptor binding .
- (R)-tert-Butyl 3-aminopiperidine-1-carboxylate: Employed in the synthesis of Br-PBTC, a brominated benzo[b]thiophene derivative. The R-enantiomer’s distinct spatial orientation may alter metabolic stability or interaction with non-CB1 targets .
Key Differences :
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| Reaction Conditions | 80°C, 16 h, triethylamine | Room temperature, 12 h, HATU/DIPEA |
| Yield | 95% | 90% |
| Biological Application | CB1 antagonism | Br-PBTC synthesis |
Structural Derivatives: Substitution at the Piperidine Ring
Modifications to the piperidine scaffold alter physicochemical properties and applications:
- This derivative lacks the hydrochloride salt, reducing aqueous solubility compared to the target compound .
- tert-Butyl (3S)-3-{[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]amino}piperidine-1-carboxylate (): Chlorophenyl substitutions on the purine ring enhance lipophilicity, critical for membrane permeability in CB1 antagonists .
Comparison of Solubility and Bioactivity :
Biological Activity
tert-Butyl (3S)-3-aminopiperidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by its piperidine ring structure, which is essential for its biological activity. The presence of the tert-butyl group and the amino acid moiety contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It has been investigated for its role as an inhibitor or modulator in several biochemical pathways.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can act on specific receptors, influencing signal transduction processes.
Anticancer Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit anticancer properties. For instance, some piperidine derivatives have shown cytotoxic effects against cancer cell lines, such as FaDu hypopharyngeal tumor cells, indicating that this compound may also possess similar properties .
Case Studies
Several studies have explored the biological activity of this compound:
- Study 1 : A pharmacological evaluation demonstrated that the compound significantly reduced tumor growth in animal models when administered at specific dosages. The study highlighted a dose-dependent response in tumor size reduction.
- Study 2 : In vitro assays revealed that this compound induced apoptosis in cancer cell lines, suggesting a mechanism involving programmed cell death.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced enzyme activity | |
| Anticancer Activity | Induced apoptosis in cancer cells | |
| Receptor Modulation | Altered signal transduction |
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the formation of the piperidine ring and subsequent functionalization. Variants of this compound have been synthesized to enhance its biological activity or selectivity for specific targets .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
One of the primary applications of tert-butyl (3S)-3-aminopiperidine-1-carboxylate hydrochloride is in the development of therapeutic agents, particularly for neurological disorders. Research indicates that this compound can serve as an intermediate in the synthesis of drugs targeting conditions such as Alzheimer’s disease. The compound's structural features allow it to interact with biological targets effectively, making it a valuable candidate for further development in neuropharmacology .
Case Study: Alzheimer’s Therapeutics
A notable study highlighted the synthesis of derivatives of this compound that exhibited significant inhibitory activity against acetylcholinesterase, an enzyme implicated in Alzheimer’s pathology. The synthesized compounds demonstrated improved potency compared to existing treatments, suggesting that this class of compounds could lead to novel therapeutic strategies for managing Alzheimer’s disease .
Organic Synthesis
Synthetic Intermediate
this compound functions as a crucial synthetic intermediate in organic chemistry. Its ability to undergo various chemical transformations makes it valuable in the synthesis of complex organic molecules. For instance, it can be utilized in the preparation of piperidine derivatives that are essential in pharmaceuticals and agrochemicals .
Table: Chemical Transformations Involving this compound
| Transformation Type | Reaction Conditions | Yield (%) |
|---|---|---|
| N-Alkylation | Reflux in DMF | 85 |
| Acylation | Room temperature | 90 |
| Reduction | LiAlH4 in THF | 95 |
This table summarizes various transformations that utilize this compound as a starting material or intermediate, showcasing its versatility in organic synthesis.
Research and Development
Fragment-Based Drug Discovery
Recent advancements have also explored the use of this compound in fragment-based drug discovery approaches. Researchers have identified this compound as a promising scaffold for developing inhibitors targeting specific protein-protein interactions critical in various diseases . The ability to modify its structure allows for the optimization of binding affinity and selectivity towards biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
